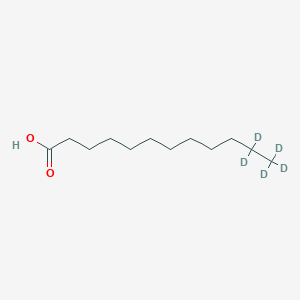
11,11,12,12,12-pentadeuteriododecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,11,12,12,12-pentadeuteriododecanoic acid is a deuterated fatty acid derivative. Deuterium, a stable isotope of hydrogen, replaces five hydrogen atoms in the dodecanoic acid molecule. This modification can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific applications, particularly in research involving metabolic processes and isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,11,12,12,12-pentadeuteriododecanoic acid typically involves the following steps:
Starting Material: The process begins with commercially available dodecanoic acid.
Deuteration: The hydrogen atoms at positions 11 and 12 are replaced with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Purification: The resulting product is purified using techniques like recrystallization or chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired isotopic composition.
化学反応の分析
Types of Reactions
11,11,12,12,12-pentadeuteriododecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
11,11,12,12,12-pentadeuteriododecanoic acid has several scientific research applications:
Metabolic Studies: The compound is used as a tracer in metabolic studies to investigate fatty acid metabolism and lipid biosynthesis.
Isotopic Labeling: It serves as an isotopic label in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, aiding in the elucidation of complex biochemical pathways.
Pharmaceutical Research: The compound’s unique properties make it useful in drug development and pharmacokinetic studies.
Industrial Applications: It is employed in the production of deuterated materials for various industrial applications, including the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 11,11,12,12,12-pentadeuteriododecanoic acid involves its incorporation into metabolic pathways where it can replace non-deuterated fatty acids. The presence of deuterium atoms can alter reaction kinetics and metabolic rates, providing insights into the dynamics of lipid metabolism. The compound interacts with enzymes and molecular targets involved in fatty acid oxidation and biosynthesis, affecting the overall metabolic flux.
類似化合物との比較
Similar Compounds
Dodecanoic Acid: The non-deuterated form of the compound.
Deuterated Fatty Acids: Other fatty acids with deuterium substitution, such as 9,9,10,10-d4-stearic acid.
Uniqueness
11,11,12,12,12-pentadeuteriododecanoic acid is unique due to the specific positions of deuterium substitution, which can significantly impact its metabolic behavior and physical properties. This specificity makes it particularly valuable for detailed metabolic studies and isotopic labeling applications.
特性
分子式 |
C12H24O2 |
|---|---|
分子量 |
205.35 g/mol |
IUPAC名 |
11,11,12,12,12-pentadeuteriododecanoic acid |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2 |
InChIキー |
POULHZVOKOAJMA-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


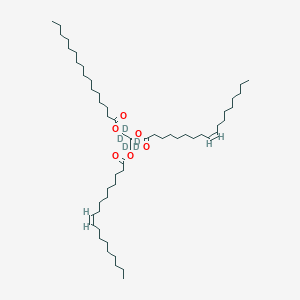
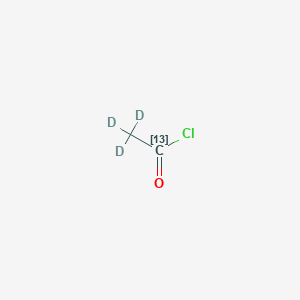


![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)

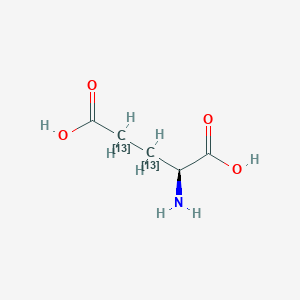
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)
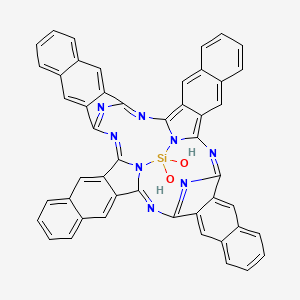

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)
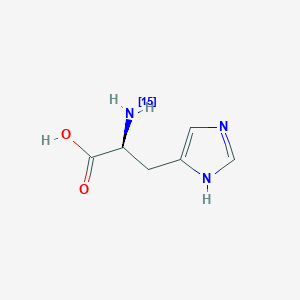

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)
